Cas no 75377-45-6 (rac N-Desmethyl Tramadol)

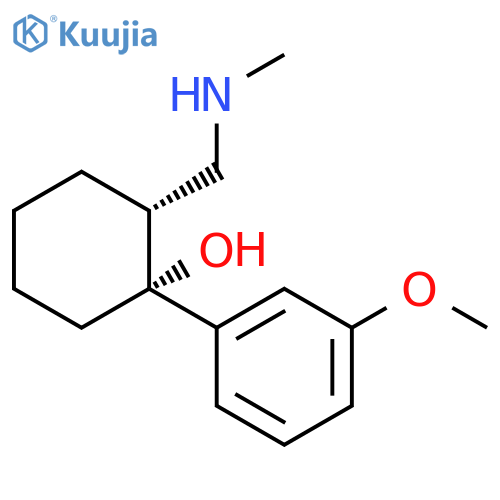

rac N-Desmethyl Tramadol structure

商品名:rac N-Desmethyl Tramadol

rac N-Desmethyl Tramadol 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-, (1R,2R)-rel-

- rac N-Desmethyl Tramadol

- (+/-)-N-Desmethyl Tramadol

- 1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol

- Cyclohexanol, 1-(3-methoxyphenyl)-2-[(methylamino)methyl]-,cis-

- Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-, cis-(?à)-

- N-Demethyltramadol

- N-Desmethyltramadol

- N-Monodesmethyltramadol

- Nortramadol

- DTXSID001018771

- 147762-57-0

- Cyclohexanol, 1-(3-methoxyphenyl)-2-((methylamino)methyl)-, cis-(+/-)-

- 8M7YSN2KII

- UNII-8M7YSN2KII

- NS00108345

- SCHEMBL13942259

- (1R,2R)-1-(3-methoxyphenyl)-2-((methylamino)methyl)cyclohexan-1-ol

- (1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol

- Tramadol metabolite M2

- AKOS030241843

- ()-N-Desmethyl Tramadol

- BDBM50505667

- Cyclohexanol, 1-(3-methoxyphenyl)-2-((methylamino)methyl)-, (1R,2R)-rel-

- (+)-N-Desmethyl Tramadol

- CHEMBL4466163

- 75377-45-6

-

- インチ: InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3/t13-,15+/m1/s1

- InChIKey: VUMQHLSPUAFKKK-HIFRSBDPSA-N

- ほほえんだ: CNCC1CCCCC1(C2=CC(=CC=C2)OC)O

計算された属性

- せいみつぶんしりょう: 249.17300

- どういたいしつりょう: 249.172878976g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- PSA: 41.49000

- LogP: 2.68330

rac N-Desmethyl Tramadol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D294700-10mg |

rac N-Desmethyl Tramadol |

75377-45-6 | 10mg |

$752.00 | 2023-05-18 | ||

| TRC | D294700-25mg |

rac N-Desmethyl Tramadol |

75377-45-6 | 25mg |

$1654.00 | 2023-05-18 | ||

| TRC | D294700-5mg |

rac N-Desmethyl Tramadol |

75377-45-6 | 5mg |

$ 391.00 | 2023-09-08 | ||

| TRC | D294700-2.5mg |

rac N-Desmethyl Tramadol |

75377-45-6 | 2.5mg |

$ 222.00 | 2023-09-08 | ||

| TRC | D294700-1mg |

rac N-Desmethyl Tramadol |

75377-45-6 | 1mg |

$ 152.00 | 2023-09-08 |

rac N-Desmethyl Tramadol 関連文献

-

1. Multi-residue determination of micropollutants in Nigerian fish from Lagos lagoon using ultrasound assisted extraction, solid phase extraction and ultra-high-performance liquid chromatography tandem mass spectrometryIdera Fabunmi,Natalie Sims,Kathryn Proctor,Aderonke Oyeyiola,Temilola Oluseyi,Kehinde Olayinka,Barbara Kasprzyk-Hordern Anal. Methods 2020 12 2114

-

Benjamin Boucherle,Romain Haudecoeur,Emerson Ferreira Queiroz,Michel De Waard,Jean-Luc Wolfender,Richard J. Robins,Ahcène Boumendjel Nat. Prod. Rep. 2016 33 1034

-

Barbara Kasprzyk-Hordern Chem. Soc. Rev. 2010 39 4466

-

Garyfalia A. Zoumpouli,Fernanda Siqueira Souza,Bruce Petrie,Liliana Amaral Féris,Barbara Kasprzyk-Hordern,Jannis Wenk Environ. Sci.: Water Res. Technol. 2020 6 2465

-

Idera Fabunmi,Kathryn Proctor,Temilola Oluseyi,Aderonke Oyeyiola,Kehinde Olayinka,Barbara Kasprzyk-Hordern Environ. Sci.: Water Res. Technol. 2022 8 2917

75377-45-6 (rac N-Desmethyl Tramadol) 関連製品

- 144830-15-9(Phenol,3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]-)

- 22204-88-2(TRAMADOL/HCL)

- 73806-55-0(Cyclohexanol,1-(3-methoxyphenyl)-2-[(methylamino)methyl]-)

- 73986-53-5(O-Desmethyl Tramadol (cis/trans))

- 27203-92-5(Tramadol)

- 144830-18-2((+)-N,O-Didesmethyl Tramadol)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量